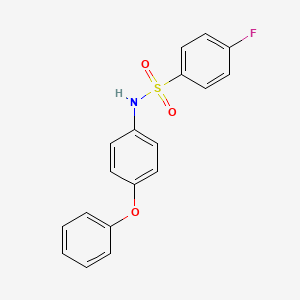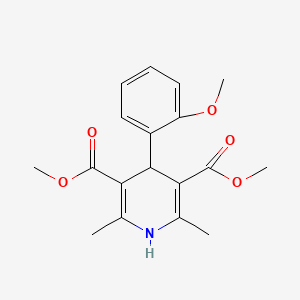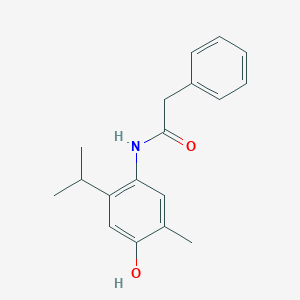
4-(acetylamino)-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazole and benzamide derivatives, such as 4-(acetylamino)-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide, are significant due to their wide range of biological activities. These compounds have been explored for their potential in medicinal chemistry, especially due to their inhibitory effects on various enzymes and receptors.
Synthesis Analysis
The synthesis of similar thiazole derivatives typically involves the reaction of thiazole precursors with acetylamino benzamide structures. For example, substituted benzamides have been synthesized by reacting chloroacetylamino thiazole derivatives with different agents in the presence of K2CO3, as seen in the synthesis of 2-[(benzazole-2-yl)thioacetylamino]thiazole derivatives (Turan-Zitouni et al., 2004).
Molecular Structure Analysis
The molecular structure of thiazole and benzamide derivatives, including X-ray diffraction analysis, reveals key features such as hydrogen bonding, molecular packing, and electron distribution. These structural attributes significantly influence their biological activity and interaction with biological targets.
Chemical Reactions and Properties
Thiazole derivatives participate in various chemical reactions, including cyclization and coupling reactions. Their reactivity can be attributed to the presence of both electron-rich and electron-deficient sites within the molecule. The specific chemical properties depend on the substituents attached to the thiazole ring.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of thiazole derivatives are influenced by their molecular structure. These properties are crucial for their formulation and application in medicinal chemistry.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity of thiazole benzamide derivatives, are governed by the functional groups present in the molecules. These properties affect their stability, reactivity, and interaction with biological systems.
- (Turan-Zitouni et al., 2004)
- (Narayana et al., 2004)
- (Kaplancıklı et al., 2004)
- (Lynch et al., 2006).
科学的研究の応用
Binding Characteristics to Human Serum Albumin
The binding of a thiadiazole derivative, closely related to 4-(acetylamino)-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide, to human serum albumin (HSA) has been extensively studied. This research is significant for understanding the pharmacokinetic mechanism of such compounds. Investigations into the quenching mechanism, binding kinetics, and molecular modeling simulations have revealed insights into hydrophobic and hydrogen bonding interactions, providing essential information on the drug's behavior in biological systems (Karthikeyan et al., 2017).
Antimicrobial and Antifungal Activities
Several studies have synthesized derivatives of 4-(acetylamino)-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide to evaluate their antimicrobial and antifungal properties. These compounds have shown significant activity against various microorganisms, highlighting their potential as novel antimicrobial agents. The synthesis approaches and the biological evaluation of these compounds have contributed to the development of new therapeutic agents with potential applications in treating microbial infections (Kaplancıklı et al., 2004).
Anticancer Activity
Research has also focused on the anticancer activities of compounds structurally related to 4-(acetylamino)-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide. These studies have explored their effectiveness in inhibiting cancer cell proliferation, inducing cell cycle arrest, and promoting apoptosis. The insights gained from these studies are crucial for the development of new anticancer drugs, offering hope for more effective and less toxic treatments (Wagner et al., 2020).
特性
IUPAC Name |
4-acetamido-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-8(16)14-10-4-2-9(3-5-10)11(17)15-12-13-6-7-18-12/h2-5H,6-7H2,1H3,(H,14,16)(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXVOXIPCIVKND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=NCCS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-benzyl-N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5597713.png)

![4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5597717.png)
![(1S*,5R*)-6-(2-pyridinylmethyl)-3-thieno[2,3-d]pyrimidin-4-yl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5597721.png)

![5,6,7-trimethyl-N,N-dipropyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5597736.png)

![5-bromo-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-furamide](/img/structure/B5597767.png)
![3-(3-methoxyphenyl)-N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5597773.png)
![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5597787.png)
![(3R*,4R*)-3,4-dimethyl-1-[3-(4-morpholinyl)benzoyl]-3-pyrrolidinol](/img/structure/B5597796.png)
![N-{[5-(4-ethoxybenzyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}cyclobutanecarboxamide](/img/structure/B5597797.png)
![2-methoxy-N-{2-[(2-methyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]phenyl}acetamide](/img/structure/B5597804.png)